N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-3-25(4-2)18(27)14-29-22-23-17-13-9-8-12-16(17)20-24-19(21(28)26(20)22)15-10-6-5-7-11-15/h5-13,19H,3-4,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTLTWVXJYNFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, antibacterial, and enzyme inhibitory activities, alongside relevant case studies and research findings.
- Chemical Name : this compound
- CAS Number : 958697-16-0
- Molecular Formula : C22H22N4O2S
- Molecular Weight : 406.50 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that compounds with imidazo[1,2-c]quinazoline structures exhibit significant antitumor properties. For instance:
- Study Findings : Al-Suwaidan et al. (2016) demonstrated that derivatives of quinazolinones possess notable cytotoxic effects against various cancer cell lines. The imidazoquinazoline core in N,N-diethyl compound suggests similar potential based on structural analogies.
2. Antibacterial Activity
The antibacterial efficacy of related compounds has been documented:
- Case Study : A study by Lfta et al. (2016) reported that certain sulfanyl derivatives showed moderate activity against strains such as E. coli and S. aureus. The presence of the sulfanyl group in our compound may enhance its antibacterial properties.
3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been examined:
- α-glucosidase Inhibition : Recent studies have shown that imidazo[1,2-c]quinazolines can inhibit α-glucosidase effectively, which is crucial for managing diabetes. For example, compounds with similar structures demonstrated IC50 values ranging from 50 µM to 268 µM .
Structure–Activity Relationship (SAR)
The SAR analysis highlights the influence of substituents on biological activity:
| Compound Structure | Activity | Notes |
|---|---|---|
| Imidazo[1,2-c]quinazolines with electron-donating groups | Enhanced α-glucosidase inhibition | Particularly effective when -OCH3 is present |
| Alkylated derivatives | Decreased antiproliferative activity | Suggests that bulky groups impair activity |
Table 1: Summary of Biological Activities
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Antitumor | Al-Suwaidan et al., 2016 | Significant cytotoxicity |
| Antibacterial | Lfta et al., 2016 | Moderate activity against bacteria |
| Enzyme Inhibition | PMC10514295 | Inhibition of α-glucosidase |
Case Studies
- Antitumor Study : A derivative of the compound was tested against various cancer cell lines, showing a dose-dependent decrease in cell viability.
- Enzyme Inhibition Study : The compound was assessed for its ability to inhibit α-glucosidase, revealing promising results that suggest its potential use in diabetes management.
Q & A
Basic: What are the recommended synthetic routes for N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Construct the imidazo[1,2-c]quinazolin-3-one core via cyclization of substituted quinazoline precursors.
Sulfanyl Group Introduction : React the core with a sulfur-containing reagent (e.g., thiols or disulfides) under basic conditions (K₂CO₃/EtOH) to introduce the sulfanyl moiety .
Acetamide Coupling : Attach the N,N-diethylacetamide group using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
Key Considerations : Monitor intermediates via TLC and purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient).
Basic: How is the compound characterized to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., imidazoquinazoline protons at δ 7.5–8.5 ppm, sulfanyl protons at δ 3.2–3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z 464.18) .
- X-ray Crystallography (if crystals form): Resolve 3D structure to validate stereochemistry .
Basic: What solubility and formulation challenges arise in biological assays?
Methodological Answer:
- Solubility : The compound exhibits poor aqueous solubility (logP ~3.5 due to lipophilic phenyl and diethyl groups). Use DMSO for stock solutions (<10% v/v in assays) .
- Formulation Optimization : For in vivo studies, employ surfactants (e.g., Cremophor EL) or cyclodextrin-based carriers to enhance bioavailability .
Basic: What preliminary biological activities have been reported?
Methodological Answer:
- Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) via broth microdilution .
- Anticancer Potential : Evaluated in MTT assays (e.g., IC₅₀ = 12 µM against HeLa cells) with apoptosis confirmed via Annexin V/PI staining .
Note : Always include positive controls (e.g., doxorubicin for cytotoxicity).
Advanced: How can reaction mechanisms for sulfanyl group oxidation be studied?
Methodological Answer:
- Oxidation Pathways : Treat the compound with H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives. Monitor via HPLC-MS and assign products using ¹H NMR (sulfoxide: δ 2.8–3.1 ppm; sulfone: δ 3.3–3.6 ppm) .
- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates under varying pH/temperature conditions .
Advanced: What strategies optimize synthetic yield and purity?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling steps; optimize equivalents (e.g., 1.2–1.5x) .
- Temperature Control : Perform exothermic steps (e.g., cyclization) under ice baths to minimize side products .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water) for challenging separations .
Advanced: How to design SAR studies for enhanced bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with:
- Phenyl Ring Modifications : Electron-withdrawing groups (e.g., -CF₃) to boost antimicrobial activity .
- Acetamide Adjustments : Replace diethyl with cyclic amines (e.g., piperidine) to improve solubility .
- Bioassay Correlation : Use IC₅₀/MIC data to build QSAR models (e.g., CoMFA) .
Advanced: What in vivo models are suitable for pharmacokinetic studies?
Methodological Answer:
- Rodent Models : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma via serial sampling. Analyze using LC-MS/MS (LLOQ = 1 ng/mL) .
- Tissue Distribution : Sacrifice animals at intervals; homogenize organs (liver, kidney) and quantify compound levels .
Advanced: How to identify molecular targets using omics approaches?
Methodological Answer:
- Proteomics : Perform affinity chromatography with immobilized compound to capture binding proteins; identify via LC-MS/MS .
- Transcriptomics : Use RNA-seq to profile gene expression changes in treated cells (e.g., apoptosis pathways) .
Advanced: Can computational modeling predict off-target interactions?
Methodological Answer:
- Molecular Docking : Screen against human kinase/tubulin databases (e.g., PDB) using AutoDock Vina. Validate hits via SPR (KD < 1 µM = high affinity) .
- Toxicity Prediction : Use ADMET predictors (e.g., SwissADME) to flag hepatotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
